molecular formula C28H25N3O2 B4161167 1-(4-{4-[(2-PHENYL-4-QUINOLYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE

1-(4-{4-[(2-PHENYL-4-QUINOLYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE

Cat. No.: B4161167
M. Wt: 435.5 g/mol
InChI Key: RZPNXVZKONZWRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{4-[(2-PHENYL-4-QUINOLYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE is a complex organic compound featuring a quinoline moiety, a piperazine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{4-[(2-PHENYL-4-QUINOLYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the piperazine ring and the phenyl group. The final step involves the formation of the ethanone moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-{4-[(2-PHENYL-4-QUINOLYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced aromaticity .

Scientific Research Applications

1-(4-{4-[(2-PHENYL-4-QUINOLYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-{4-[(2-PHENYL-4-QUINOLYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring may interact with various enzymes, inhibiting their activity. These interactions can lead to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-{4-[(2-PHENYL-4-QUINOLYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE: Unique due to its specific combination of quinoline, piperazine, and phenyl groups.

    1-[4-(4-{[2-(3-Methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone: Similar structure but with a methyl-substituted phenyl group.

    4-(2-((2-phenyl-4-quinolinyl)carbonyl)carbohydrazonoyl)benzoic acid: Contains a quinoline moiety but differs in the functional groups attached.

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[4-[4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O2/c1-20(32)21-11-13-23(14-12-21)30-15-17-31(18-16-30)28(33)25-19-27(22-7-3-2-4-8-22)29-26-10-6-5-9-24(25)26/h2-14,19H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPNXVZKONZWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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